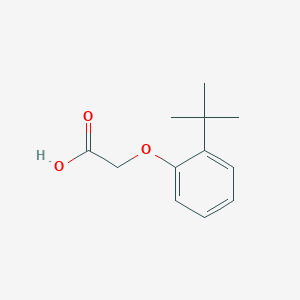

(2-Tert-butylphenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-tert-butylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLOJHIYXGMZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389665 | |

| Record name | (2-tert-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19271-90-0 | |

| Record name | (2-tert-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-tert-butylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Tert-butylphenoxy)acetic Acid

This technical guide provides a comprehensive overview of the synthesis of (2-tert-butylphenoxy)acetic acid, a valuable intermediate in the development of various chemical entities. The primary synthesis route detailed herein is the Williamson ether synthesis, a robust and widely utilized method for the preparation of ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is effectively achieved through the Williamson ether synthesis. This method involves the reaction of a sodium phenoxide with a haloalkane. In this specific synthesis, 2-tert-butylphenol is deprotonated by a strong base, typically sodium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][2]

The overall reaction is as follows:

2-tert-butylphenol + Chloroacetic Acid + 2 NaOH → this compound + NaCl + 2 H₂O

Data Presentation

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role in Synthesis |

| 2-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 88-18-6 | Starting Material |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | Reagent |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Base Catalyst |

| This compound | C₁₂H₁₆O₃ | 208.25 | 19271-90-0 | Final Product |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Physical State | Solid |

| Molecular Weight | 208.25 g/mol [3] |

| Purity (Typical) | >95% |

| Yield (Typical) | 50-95% (for Williamson ether synthesis in a laboratory setting)[2] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.3-6.8 (m, 4H, Ar-H), 4.6 (s, 2H, O-CH₂-COOH), 1.4 (s, 9H, C(CH₃)₃), 11.0-12.0 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~155 (Ar-C-O), ~140 (Ar-C-C(CH₃)₃), ~127, ~126, ~120, ~115 (Ar-CH), ~65 (O-CH₂), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid), ~2960 (C-H stretch, alkyl), ~1700 (C=O stretch, carboxylic acid), ~1600, ~1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1100 (C-O stretch, ether) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a standard Williamson ether synthesis procedure for a similar phenolic compound.[4]

Materials:

-

2-tert-butylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Preparation of Sodium 2-tert-butylphenoxide: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve a specific molar amount of sodium hydroxide in deionized water. While stirring, add an equimolar amount of 2-tert-butylphenol to the flask. The mixture may be gently heated to facilitate the dissolution and formation of the sodium phenoxide salt.

-

Preparation of Sodium Chloroacetate: In a separate beaker, dissolve an equimolar amount of chloroacetic acid in deionized water and carefully neutralize it with an equimolar amount of sodium hydroxide. The reaction is exothermic.

-

Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium 2-tert-butylphenoxide in the reaction flask.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.

Mandatory Visualization

References

An In-depth Technical Guide to (2-Tert-butylphenoxy)acetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Tert-butylphenoxy)acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids. This class of compounds is notable for its biological activities, particularly as herbicides and plant growth regulators. The introduction of a bulky tert-butyl group at the ortho position of the phenoxy ring influences its chemical and physical properties, as well as its biological efficacy and selectivity. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological context of this compound, with a focus on data relevant to researchers in chemistry and life sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, other properties such as boiling point, aqueous solubility, and pKa are not readily found in the literature for the 2-tert-butyl isomer and would require experimental determination.

| Property | Value | Source |

| IUPAC Name | 2-(2-tert-butylphenoxy)acetic acid | N/A |

| CAS Number | 19271-90-0 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Melting Point | 139-141 °C | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Structural Information

The structural details of this compound are fundamental to understanding its reactivity and biological interactions.

| Identifier | String |

| SMILES | CC(C)(C)c1ccccc1OCC(=O)O |

| InChI | InChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |

| InChIKey | JGLOJHIYXGMZEW-UHFFFAOYSA-N |

Synthesis Protocol: Williamson Ether Synthesis (Adapted)

A common and effective method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. The following is a detailed experimental protocol adapted from the synthesis of similar phenoxyacetic acids. This protocol outlines the reaction of 2-tert-butylphenol with chloroacetic acid in the presence of a base.

Materials:

-

2-tert-butylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

pH indicator paper

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

Addition of Alkyl Halide: To the resulting sodium phenoxide solution, add a solution of chloroacetic acid (1.1 eq) in water.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring for 2-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid until the pH is acidic (test with pH paper). A precipitate of the crude this compound should form.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer as its sodium salt.

-

-

Isolation of Product:

-

Carefully acidify the bicarbonate layer with hydrochloric acid to precipitate the purified this compound.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

-

Purification and Characterization:

-

Dry the crude product.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

Determine the melting point and characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

-

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

This compound is recognized for its potential as a plant growth regulator, exhibiting auxin-like activity. Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) and can induce various physiological responses in plants. At high concentrations, these compounds can act as herbicides by causing uncontrolled growth.

The primary mechanism of action for auxin and auxin-mimicking compounds involves their binding to specific receptor proteins in the plant cell nucleus. This binding event initiates a signaling cascade that ultimately leads to changes in gene expression, affecting cell division, elongation, and differentiation.

The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription.

Auxin signaling pathway initiated by an auxin mimic.

Experimental Protocols: Biological Assays

To evaluate the auxin-like activity of this compound, a variety of bioassays can be employed. The following protocol describes a classic method for assessing auxin activity.

Avena Coleoptile Elongation Bioassay:

This bioassay measures the ability of a compound to induce cell elongation in oat coleoptiles, a characteristic response to auxins.

Materials:

-

Oat (Avena sativa) seeds

-

Petri dishes with filter paper

-

Growth chamber with controlled light and temperature

-

Solutions of this compound at various concentrations

-

Control solution (buffer only)

-

Indole-3-acetic acid (IAA) standard solutions

-

Microscope or digital imaging system for measurement

Procedure:

-

Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for 48-72 hours.

-

Coleoptile Preparation:

-

Under a dim green safe light, select uniform, straight coleoptiles.

-

Excise a 10 mm segment from the sub-apical region of each coleoptile.

-

-

Incubation:

-

Place the coleoptile segments in test tubes or small Petri dishes containing the test solutions of this compound, control solution, and IAA standard solutions.

-

Incubate the segments in the dark at a constant temperature (e.g., 25 °C) for 24 hours.

-

-

Measurement:

-

After incubation, measure the final length of each coleoptile segment using a microscope with a calibrated eyepiece or a digital imaging system.

-

-

Data Analysis:

-

Calculate the change in length for each segment.

-

Plot a dose-response curve for this compound and compare it to the curve obtained for the IAA standard to determine its relative auxin activity.

-

Spectral Data

Conclusion

This compound presents an interesting subject for research in the fields of synthetic chemistry, agrochemistry, and plant biology. Its structural features suggest potential as a selective herbicide or plant growth regulator. This guide provides a foundational understanding of its chemical properties, a practical synthesis approach, and insights into its biological mechanism of action. Further experimental investigation is required to fully elucidate its physicochemical properties, spectral characteristics, and a detailed biological activity profile.

References

In-depth Technical Guide: The Mechanism of Action of (2-Tert-butylphenoxy)acetic Acid

Researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms of (2-Tert-butylphenoxy)acetic acid will find the current scientific landscape nascent, with publicly available data insufficient to construct a detailed guide on its specific biological activities.

While this document aims to provide an in-depth technical guide, extensive searches of scientific literature and patent databases have revealed a significant gap in the understanding of the mechanism of action for this compound. The available information primarily pertains to its chemical properties and its role as a precursor in the synthesis of other molecules, rather than its intrinsic biological effects.

General Information

This compound is a phenoxyacetic acid derivative. Its chemical structure and properties are well-documented in chemical databases. It is recognized as a useful intermediate in the synthesis of more complex compounds, including potential pharmaceuticals and agrochemicals. Notably, some sources suggest that its structural features may allow it to mimic natural plant hormones, indicating a potential for herbicidal or plant growth-regulating activities.

Biological Activity and Mechanism of Action

Despite its availability and use in chemical synthesis, there is a conspicuous absence of published research detailing the specific mechanism of action of this compound in any biological system. Key information that remains elusive includes:

-

Primary Biological Targets: The specific proteins, receptors, or enzymes with which this compound directly interacts to elicit a biological response are currently unknown.

-

Signaling Pathways: Consequently, there is no information on the downstream signaling cascades that may be modulated by this compound.

-

Pharmacological Effects: Beyond general statements about its potential use in synthesizing active compounds, there are no detailed reports on its pharmacological or toxicological profile.

A recent study has explored the potential of novel derivatives of phenoxyacetic acid as selective COX-2 inhibitors for anti-inflammatory applications. However, this research does not provide data on the biological activity of the parent this compound molecule itself. It is crucial to note that the biological activity of a chemical series is highly dependent on the specific substitutions and modifications, and the findings for its derivatives cannot be directly extrapolated to the parent compound.

Quantitative Data and Experimental Protocols

In the absence of dedicated biological studies, there is no quantitative data, such as IC50 values, binding constants, or dose-response curves, to summarize. Similarly, detailed experimental protocols for assays investigating the mechanism of action of this compound are not available in the public domain.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on the availability of underlying data. As no specific biological pathways have been identified for this compound, no such visualizations can be generated at this time.

Conclusion

The development of a comprehensive technical guide on the mechanism of action of this compound is currently impeded by a lack of foundational research. While the compound serves as a valuable building block in synthetic chemistry, its own biological properties remain uncharacterized in the public scientific literature. Future research is necessary to elucidate its molecular targets and the signaling pathways it may influence, which would then enable the construction of a detailed and actionable technical resource for the scientific community. Researchers interested in this molecule are encouraged to initiate exploratory studies to fill this knowledge gap.

Unraveling the Biological Activity of (2-Tert-butylphenoxy)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of (2-Tert-butylphenoxy)acetic acid. Given the limited direct research on this specific compound, its biological functions are primarily understood by contextualizing it within the well-studied class of phenoxyacetic acids, known for their potent synthetic auxin activity. This document synthesizes available data, outlines its presumed mechanism of action, and presents standardized experimental protocols and signaling pathway diagrams.

Executive Summary

This compound is a derivative of phenoxyacetic acid, a class of compounds renowned for mimicking the natural plant hormone indole-3-acetic acid (IAA). This structural similarity allows them to function as potent plant growth regulators. At low concentrations, they can stimulate plant growth, while at higher concentrations, they act as herbicides, causing uncontrolled and lethal growth in broadleaf plants. This guide explores the physicochemical properties, expected biological activities, and toxicological profile of this compound, drawing comparisons with its better-studied isomer, (4-Tert-butylphenoxy)acetic acid, to underscore the impact of substituent positioning on biological function.

Physicochemical Characteristics

Understanding the physicochemical properties of this compound is fundamental to predicting its biological behavior, including its ability to be absorbed and translocated within a biological system.

Table 1: Physicochemical Properties of this compound and its 4-Isomer

| Property | This compound | (4-Tert-butylphenoxy)acetic acid |

| CAS Number | 19271-90-0 | 1798-04-5 |

| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol | 208.25 g/mol [1] |

| Appearance | Solid | White crystals or powder[2] |

| Melting Point | Not Available | 96 °C |

| XLogP3 (Lipophilicity) | Not Available | 3.2[1] |

| InChIKey | JGLOJHIYXGMZEW-UHFFFAOYSA-N | FBIGAJNVRFKBJL-UHFFFAOYSA-N[1] |

Core Biological Activity: Plant Growth Regulation

The principal biological role of phenoxyacetic acids is as synthetic auxins, which are integral to agriculture as herbicides.[3][4]

Mechanism as a Synthetic Auxin

This compound is believed to function as a plant growth regulator by mimicking natural auxins.[5] At a molecular level, synthetic auxins disrupt normal plant development by overstimulating the pathways that control cell division and elongation.[6] This leads to a cascade of detrimental effects in susceptible plants, including disorganized growth, tissue damage, and ultimately, plant death.[4] The herbicidal action is particularly effective against broadleaf weeds, while monocots like grasses and cereal crops are generally more resistant.[7]

The specific biological impact of the tert-butyl group at the 2-position on the phenoxy ring has not been extensively studied. However, structure-activity relationship (SAR) studies of phenoxyacetic acids reveal that the type and placement of substituents on the aromatic ring are critical determinants of herbicidal efficacy.[8][9]

Toxicological Profile

Comprehensive toxicological data for this compound are not publicly available. However, the hazard classifications for its isomer, (4-Tert-butylphenoxy)acetic acid, suggest that compounds in this family may pose certain risks.

Table 2: Toxicological Hazards of the Isomeric (4-Tert-butylphenoxy)acetic acid

| Hazard Statement | GHS Classification |

| H315: Causes skin irritation | Skin Irritant, Category 2 |

| H319: Causes serious eye irritation | Eye Irritant, Category 2 |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

| Data sourced from PubChem CID 15718.[1] |

Based on this information, it is prudent to handle this compound with appropriate personal protective equipment until a more detailed toxicological assessment is available.

Standardized Experimental Protocols

To empirically determine the auxin-like activity of this compound, the Avena Coleoptile Curvature Test is a foundational and widely accepted bioassay.[10][11]

Protocol: Avena Coleoptile Curvature Test

This bioassay quantifies the growth-promoting effects of a substance by measuring the angle of curvature it induces in oat (Avena) coleoptiles from which the natural auxin source has been removed.

Methodology:

-

Seed Germination: Avena seeds are germinated in complete darkness for 2-3 days to produce etiolated seedlings. A brief exposure to red light can be used to suppress unwanted mesocotyl growth.[10]

-

Seedling Selection: Uniformly straight and healthy coleoptiles are selected for the assay.

-

Decapitation: The apical tip (1-2 mm) of each coleoptile is excised to remove the primary site of natural auxin production.

-

Agar Block Preparation: Test solutions of this compound at varying concentrations are incorporated into 1.5-2% agar. Standard concentrations of IAA are used to generate a positive control and standard curve. A hormone-free agar block serves as the negative control. The solidified agar is cut into uniform blocks.

-

Asymmetric Application: After a few hours to ensure no regeneration of the tip, a second decapitation is performed. The primary leaf is slightly pulled to create a stable platform. An agar block is then placed asymmetrically on the cut surface of the coleoptile.[10][11]

-

Incubation: The prepared seedlings are incubated in a dark, high-humidity environment for approximately 90 to 120 minutes.

-

Measurement and Analysis: The resulting curvature of the coleoptiles is measured, typically from a shadowgraph or digital image.[11][12] The angle of curvature is plotted against the concentration of the test substance, and the activity is quantified by comparison to the IAA standard curve.

Caption: A generalized workflow for the Avena Coleoptile Curvature Test.

Molecular Signaling Pathway

Synthetic auxins like this compound are understood to function by integrating into the plant's natural auxin signaling pathway. This pathway is a sophisticated system that regulates gene expression in response to auxin levels.

Pathway Description: In the absence of auxin, transcriptional repressor proteins known as Aux/IAA bind to Auxin Response Factors (ARFs) , preventing them from activating gene expression.[13] The introduction of auxin acts as a "molecular glue," facilitating the binding of Aux/IAA repressors to an F-box protein receptor, most notably TIR1/AFB .[14] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. With the repressor removed, the ARF transcription factors are free to bind to auxin-responsive elements in the promoters of target genes, switching on the expression of genes that drive cell growth and other developmental processes.[5][15] High concentrations of synthetic auxins lead to a sustained and excessive activation of this pathway, resulting in the phytotoxicity characteristic of these herbicides.

Caption: The canonical signaling pathway for auxin-mediated gene expression.

Conclusion and Future Directions

This compound is a compound with strong potential as a plant growth regulator, functioning as a synthetic auxin. While its precise biological activity and toxicological profile are not yet fully elucidated, its mechanism of action can be confidently inferred from the extensive research on the phenoxyacetic acid class of herbicides. The information and protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on quantitative bioassays to determine its efficacy relative to existing herbicides, detailed toxicological studies to establish a comprehensive safety profile, and SAR studies to understand the specific contribution of the 2-tert-butyl substitution to its biological activity.

References

- 1. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butylphenoxyacetic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biologydiscussion.com [biologydiscussion.com]

- 11. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 12. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 14. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Elucidation of the Crystal Structure of (2-Tert-butylphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (2-Tert-butylphenoxy)acetic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail the molecular geometry, intermolecular interactions, and the experimental procedures for its synthesis and crystallization, offering a comprehensive resource for researchers in the field.

Crystallographic Data and Molecular Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and key refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₂H₁₆O₃ |

| Formula weight | 208.25 g/mol |

| Temperature | 298(2) K |

| Wavelength | 1.54180 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.143(3) Å, α = 90° |

| b = 5.993(1) Å, β = 99.17(2)° | |

| c = 16.208(5) Å, γ = 90° | |

| Volume | 1164.3(5) ų |

| Z | 4 |

| Density (calculated) | 1.187 Mg/m³ |

| Absorption coefficient | 0.685 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 3.57 to 67.89° |

| Index ranges | -14 ≤ h ≤ 14, -7 ≤ k ≤ 0, -19 ≤ l ≤ 18 |

| Reflections collected | 2248 |

| Independent reflections | 2058 [R(int) = 0.0211] |

| Completeness to theta = 67.89° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2058 / 0 / 137 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1189 |

| R indices (all data) | R1 = 0.0465, wR2 = 0.1235 |

| Largest diff. peak and hole | 0.176 and -0.198 e.Å⁻³ |

Selected bond lengths and angles for the non-hydrogen atoms are presented in Table 2, providing a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-C(7) | 1.378(2) | C(2)-O(1)-C(7) | 118.1(1) |

| O(2)-C(8) | 1.305(2) | O(1)-C(7)-C(8) | 108.1(1) |

| O(3)-C(8) | 1.217(2) | O(2)-C(8)-O(3) | 124.1(2) |

| C(1)-C(2) | 1.391(2) | O(2)-C(8)-C(7) | 111.8(1) |

| C(1)-C(6) | 1.385(2) | O(3)-C(8)-C(7) | 124.1(2) |

| C(2)-C(3) | 1.383(2) | C(1)-C(2)-O(1) | 116.3(1) |

| C(3)-C(4) | 1.381(3) | C(3)-C(2)-O(1) | 124.0(1) |

| C(4)-C(5) | 1.384(3) | C(2)-C(1)-C(9) | 122.5(1) |

| C(5)-C(6) | 1.383(2) | C(6)-C(1)-C(9) | 120.3(1) |

| C(1)-C(9) | 1.535(2) | C(10)-C(9)-C(1) | 110.5(1) |

| C(9)-C(10) | 1.531(3) | C(11)-C(9)-C(1) | 110.8(1) |

| C(9)-C(11) | 1.533(3) | C(12)-C(9)-C(1) | 108.9(1) |

| C(9)-C(12) | 1.535(3) |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by strong hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules. Specifically, a centrosymmetric dimer is formed through a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This dimeric arrangement is a common feature in the crystal structures of carboxylic acids.

Beyond this primary interaction, the crystal structure is further stabilized by a network of weaker C—H···O interactions involving the aromatic and tert-butyl protons with the oxygen atoms of the carboxyl and ether functionalities. These interactions contribute to the overall three-dimensional supramolecular architecture.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phenoxyacetic acids can be adapted for the title compound.

-

Materials: 2-tert-butylphenol, ethyl chloroacetate, sodium hydroxide, diethyl ether, hydrochloric acid.

-

Procedure:

-

A solution of 2-tert-butylphenol in ethanol is treated with an aqueous solution of sodium hydroxide to form the sodium phenoxide.

-

Ethyl chloroacetate is added to the reaction mixture, and the solution is refluxed for several hours.

-

After cooling, the reaction mixture is acidified with hydrochloric acid, leading to the precipitation of the crude this compound.

-

The crude product is then purified by recrystallization.

-

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in a mixture of ethanol and water at room temperature.

Visualization of Key Processes

To illustrate the relationships and workflows described, the following diagrams are provided.

Caption: Workflow for the synthesis of crystalline this compound.

Caption: Dimeric hydrogen bonding motif in the crystal structure.

Spectroscopic Elucidation of (2-Tert-butylphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid. Compounds within this class are of interest in various fields of chemical and pharmaceutical research. The structural elucidation and confirmation of such molecules are fundamentally reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides an overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for acquiring such data.

Note on Data Availability: Publicly accessible, experimentally-derived spectroscopic data specifically for this compound (the ortho-isomer) is limited. The data presented in the following tables is for the closely related and well-documented para-isomer, (4-tert-butylphenoxy)acetic acid. This information is provided as a representative example to illustrate the expected spectral features of a substituted tert-butylphenoxyacetic acid.

Data Presentation: Spectroscopic Data of (4-Tert-butylphenoxy)acetic acid

The following tables summarize the key spectroscopic data for (4-tert-butylphenoxy)acetic acid.

Table 1: ¹H NMR Data of (4-Tert-butylphenoxy)acetic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a structured format from search results. |

Table 2: ¹³C NMR Data of (4-Tert-butylphenoxy)acetic acid

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a structured format from search results. |

Table 3: Infrared (IR) Spectroscopy Data of (4-Tert-butylphenoxy)acetic acid

| Wavenumber (cm⁻¹) | Description of Vibration |

| Specific peak data not available. Expect characteristic peaks for O-H (broad), C=O, C-O, and aromatic C-H stretches. |

Table 4: Mass Spectrometry (MS) Data of (4-Tert-butylphenoxy)acetic acid

| m/z | Interpretation |

| 208.11 | Molecular Ion [M]⁺ |

| Further fragmentation data not available. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols applicable to the analysis of compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is typically used.

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is common.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: Typically set to 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded first.

-

The sample spectrum is then recorded.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is standard.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique.

Sample Preparation (for LC-MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

The solution is filtered through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.

Data Acquisition (LC-MS with ESI):

-

Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Mass Range: A scan range of m/z 50-500 is generally appropriate for a molecule with a molecular weight of 208.25 g/mol .

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the fragment ions.

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Relationship of Spectroscopic Techniques.

An In-Depth Technical Guide to (2-Tert-butylphenoxy)acetic acid

InChIKey: FBIGAJNVRFKBJL-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of (2-tert-butylphenoxy)acetic acid, with a primary focus on the 4-tert-butyl isomer, which is the most commonly referenced compound in the scientific literature. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, a robust synthesis protocol, and insights into its potential biological activities.

Physicochemical and Computed Properties

This compound is a solid organic compound. The quantitative data for the 4-tert-butyl isomer are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3][4][5] |

| Molecular Weight | 208.25 g/mol | [1][2][4] |

| InChIKey | FBIGAJNVRFKBJL-UHFFFAOYSA-N | [4] |

| CAS Number | 1798-04-5 | [1][2][6] |

| Melting Point | 92.0-98.0 °C | [3] |

| Purity | ≥97% | [2] |

| XLogP3 | 3.2 | [1] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [2] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of 2-(4-tert-butylphenoxy)acetic acid can be efficiently achieved via the Williamson ether synthesis. This method involves the reaction of 4-tert-butylphenol with an α-haloacetic acid, typically chloroacetic acid, in the presence of a strong base. The following is a detailed experimental protocol adapted from established procedures for similar phenoxyacetic acid derivatives.

Materials and Equipment:

-

4-tert-butylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 6 M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-tert-butylphenol in an aqueous solution of sodium hydroxide (2.5 equivalents in water).

-

Nucleophilic Substitution: To the resulting sodium 4-tert-butylphenoxide solution, add 1.1 equivalents of chloroacetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up and Acidification: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Acidify the aqueous solution with 6 M HCl until the pH is approximately 2. This will precipitate the crude 2-(4-tert-butylphenoxy)acetic acid.

-

Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic starting materials. The product will move into the aqueous bicarbonate layer.

-

Isolation of Product: Separate the aqueous bicarbonate layer and carefully re-acidify with 6 M HCl to precipitate the final product.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to yield 2-(4-tert-butylphenoxy)acetic acid as a white solid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-tert-butylphenoxy)acetic acid.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of 2-(4-tert-butylphenoxy)acetic acid are limited, the broader class of phenoxyacetic acid derivatives has been investigated for various biological effects. Notably, compounds with this scaffold have been reported to exhibit hypolipidemic (lipid-lowering) properties.[7][8][9]

The proposed mechanism for this hypolipidemic activity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPARα).[10] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

Proposed Signaling Pathway: PPARα Activation

Activation of PPARα by a ligand such as a phenoxyacetic acid derivative leads to a cascade of events that ultimately reduces lipid levels in the blood. The key steps are:

-

Ligand Binding: The phenoxyacetic acid derivative enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.

-

Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The PPARα-RXR heterodimer translocates into the nucleus.

-

PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism. Key target genes include those encoding for enzymes involved in fatty acid oxidation (e.g., acyl-CoA oxidase) and lipoprotein lipase, which enhances the clearance of triglycerides from the bloodstream.

The induction of hepatic peroxisome proliferation is a hallmark of PPARα activation by compounds like clofibrate and some phenoxyacetic acid herbicides.[9] This leads to an increased capacity for fatty acid catabolism in the liver.

Signaling Pathway Diagram

Caption: Proposed PPARα signaling pathway for hypolipidemic activity.

References

- 1. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-tert-Butylphenoxyacetic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1798-04-5[2-(4-tert-butylphenoxy)acetic acid]- Acmec Biochemical [acmec.com.cn]

- 5. CAS 1798-04-5 | 2-(4-tert-butylphenoxy)acetic acid - Synblock [synblock.com]

- 6. 4-tert-Butylphenoxyacetic acid 98.0 (HPLC) TAC acid [sigmaaldrich.com]

- 7. Hypolipidaemic and antiplatelet activity of phenoxyacetic acid derivatives related to alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in-vivo hypolipidemic activity of some novel substituted phenyl isoxazol phenoxy acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-tert-Butylphenoxy)acetic Acid (CAS Number: 19271-90-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, biological activity, and hazards associated with (2-tert-Butylphenoxy)acetic acid, registered under CAS number 19271-90-0. This document is intended to serve as a valuable resource for professionals in research and development by consolidating key data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Chemical Properties and Identification

This compound is a solid organic compound. Its chemical structure and key identifying information are detailed below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 19271-90-0 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Physical Form | Solid |

| Melting Point | 140.0-141.0 °C[1] |

| Boiling Point | 330.9±25.0 °C (Predicted)[1] |

| InChI | 1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |

| InChIKey | JGLOJHIYXGMZEW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)c1ccccc1OCC(=O)O |

Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-tert-butylphenol is deprotonated by a strong base to form the corresponding phenoxide, which then reacts with an acetate derivative bearing a leaving group, such as chloroacetic acid.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of phenolic ethers and can be modified by a skilled chemist for the specific synthesis of this compound.

Materials:

-

2-tert-butylphenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 2-tert-butylphenol in a suitable solvent. Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to deprotonate the phenol and form the sodium or potassium 2-tert-butylphenoxide. Gentle heating may be required to ensure complete reaction.

-

Nucleophilic Substitution: To the solution of the phenoxide, add a solution of chloroacetic acid. The mixture is then typically heated under reflux to drive the SN2 reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then acidified with dilute HCl to protonate the carboxylic acid.

-

Extraction: The aqueous solution is extracted several times with an organic solvent like diethyl ether. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to obtain the final product of high purity.

Williamson Ether Synthesis Workflow

Analytical Methods

The identity and purity of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound. The expected chemical shifts can be predicted based on the structure and compared with the experimental data.

Biological Activity and Mechanism of Action

This compound is classified as a synthetic auxin. Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development.

Plant Growth Regulation

As a synthetic auxin, this compound is expected to mimic the effects of the natural auxin, indole-3-acetic acid (IAA). These effects can include:

-

Cell Elongation: Promoting the elongation of cells in stems and coleoptiles.

-

Rooting: Initiating root formation in cuttings.

-

Apical Dominance: Influencing the growth of lateral buds.

-

Fruit Development: Affecting fruit set and growth.

The bulky tert-butyl group at the ortho position of the phenoxy ring may influence its binding affinity to auxin receptors and its metabolic stability within the plant, potentially leading to altered potency or duration of action compared to other synthetic auxins.

Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. The binding of auxin promotes the interaction of this complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately leading to a physiological response. It is hypothesized that this compound initiates its biological effects through this pathway.

Hypothesized Auxin Signaling Pathway

Hazards and Safety Information

This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.

| Hazard Class | GHS Classification | Pictogram |

| Skin Irritation | Causes skin irritation (Category 2) | GHS07 |

| Eye Irritation | Causes serious eye irritation (Category 2A) | GHS07 |

| Respiratory Tract Irritation | May cause respiratory irritation (Category 3) | GHS07 |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data:

Conclusion

This compound (CAS 19271-90-0) is a synthetic auxin with potential applications in plant science research and agriculture. This guide has provided a summary of its chemical properties, a general synthesis protocol, analytical methods for its characterization, its likely biological role, and essential safety and handling information. Further research is warranted to fully elucidate its specific biological activity, mechanism of action, and toxicological profile.

References

Potential Research Applications of Synthetic Auxins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic auxins, a class of molecules that mimic the activity of the endogenous plant hormone indole-3-acetic acid (IAA), have been instrumental in advancing our understanding of plant biology and have found widespread application in agriculture and biotechnology. Their ability to modulate plant growth and development with high specificity and potency makes them invaluable tools for both basic research and commercial purposes. This technical guide provides a comprehensive overview of the core research applications of synthetic auxins, with a focus on their mechanisms of action, quantitative effects, and the experimental protocols used to investigate their functions.

Core Research Applications

The research applications of synthetic auxins are diverse, spanning from fundamental plant science to applied agricultural biotechnology.

-

Elucidating Auxin Signaling Pathways: Synthetic auxins have been pivotal in dissecting the molecular mechanisms of auxin perception, signal transduction, and response. Their differential binding affinities for various auxin co-receptors of the TIR1/AFB family allow researchers to probe the specific roles of individual receptor complexes.[1][2][3][4]

-

Probing Plant Developmental Processes: Researchers utilize synthetic auxins to manipulate and study a wide range of developmental processes, including root and shoot architecture, fruit development, and embryogenesis.[5][6][7] The ability to apply these compounds at specific concentrations and developmental stages provides precise control over these processes.

-

Herbicide Development and Action: Many synthetic auxins are potent and selective herbicides, particularly effective against broadleaf weeds in cereal crops.[8] Research in this area focuses on understanding the molecular basis of their herbicidal activity, developing new herbicidal compounds, and managing the evolution of herbicide resistance in weed populations.

-

Agricultural and Horticultural Applications: In agriculture, synthetic auxins are used to improve crop yield and quality. Applications include promoting adventitious root formation in cuttings for vegetative propagation, preventing premature fruit drop, and increasing fruit size.[5][6][7][9]

-

Chemical Genetics and Synthetic Biology: Engineered synthetic auxin-receptor pairs, such as the cvxIAA-ccvTIR1 system, provide powerful tools for the precise spatiotemporal control of auxin signaling. This allows for the investigation of specific developmental and physiological processes without pleiotropic effects from manipulating the endogenous auxin pathway.

Quantitative Data on Synthetic Auxin Activity

The efficacy of synthetic auxins is concentration-dependent and varies between different compounds and plant species. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of Synthetic Auxins to TIR1/AFB Co-Receptor Complexes

| Synthetic Auxin | Receptor | Aux/IAA Protein | Dissociation Constant (Kd) (nM) | Reference |

| IAA (Natural) | TIR1 | IAA7 | 17.81 ± 7.81 | [10] |

| IAA (Natural) | TIR1 | IAA7 (DII peptide) | 218.40 ± 25.80 | [11] |

| 1-NAA | TIR1 | IAA7 | ~200 - 800 | [3] |

| 2,4-D | TIR1 | IAA7 | ~2,000 - 8,000 | [3] |

| Picloram | AFB5 | IAA7 | High Affinity | [10] |

Table 2: Effects of Synthetic Auxins on Root Elongation in Arabidopsis thaliana

| Synthetic Auxin | Concentration | Effect on Primary Root Elongation | Reference |

| NAA | 0.01 µM | Significant increase in lateral root density, marginal inhibition of primary root elongation | [4] |

| NAA | 0.05 µM | Significant increase in lateral root density, stronger inhibition of primary root elongation | [4] |

| NAA | 0.1 µM | Inhibition of lateral root formation, strong reduction in primary root elongation | [4] |

| IAA | 10 nM | No significant effect on root growth | [12] |

| NPA | 10 µM | 10-fold decrease in lateral root density |

Table 3: Effects of Synthetic Auxins on Fruit Development

| Synthetic Auxin | Crop | Concentration | Effect | Reference |

| 2,4-D | 'Nova' Mandarin | 40 mg/L | Increased yield to 50 kg/tree (control: 37 kg/tree ), increased fruit size | [9] |

| NAA | 'Nova' Mandarin | 300 mg/L (late spray) | Increased yield to 52 kg/tree , reduced fruit splitting to 21% | [9] |

| 3,5,6-TPA | 'Nova' Mandarin | 15 mg/L (late spray) | Increased yield to 52 kg/tree , reduced fruit splitting to 17% | [9] |

| 2,4-DP | Loquat | 25 mg/L | Increased final fruit size | [13] |

| 3,5,6-TPA | Apricot ('Ninfa') | 16 ppm | Advanced ripening, 60% of yield at first picking (control: ~38%) | [6] |

| 2,4-D (plus NAA) | 'Bing' Cherry | 25 mg/L (2,4-D) + 30 mg/L (NAA) | Significant increase in fruit size and total yield | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in synthetic auxin research.

In Vitro Auxin Receptor Binding Assay

This protocol describes a surface plasmon resonance (SPR)-based assay to measure the binding affinity of synthetic auxins to TIR1/AFB-Aux/IAA co-receptor complexes.[1][3][4][14]

Materials:

-

Purified recombinant TIR1/AFB and Aux/IAA proteins

-

Biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7)

-

SPR instrument (e.g., Biacore) and sensor chips (e.g., streptavidin-coated)

-

Running buffer (e.g., HBS-EP+)

-

Synthetic auxin solutions of known concentrations

-

Control compounds (e.g., IAA, inactive auxin analogs)

Procedure:

-

Immobilize the Biotinylated Aux/IAA Peptide: Inject the biotinylated Aux/IAA degron peptide over the streptavidin-coated sensor chip surface to achieve a stable baseline.

-

Prepare Protein-Auxin Mixtures: In separate vials, prepare mixtures of the purified TIR1/AFB protein with different concentrations of the synthetic auxin to be tested. Also, prepare a control mixture with the protein and running buffer alone (no auxin) and a positive control with a known active auxin like IAA.

-

Injection and Data Acquisition: Inject the protein-auxin mixtures over the sensor chip surface. The binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide will cause a change in the refractive index, which is measured in resonance units (RU).

-

Dissociation: After the association phase, inject running buffer to monitor the dissociation of the complex.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Auxin-Mediated Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details a method to quantify the dose-response effect of synthetic auxins on primary root elongation.

Materials:

-

Arabidopsis thaliana seeds (wild-type and relevant mutants)

-

Growth medium (e.g., 1/2 MS agar plates)

-

Synthetic auxin stock solutions

-

Sterile petri dishes

-

Ruler or digital imaging system for root length measurement

Procedure:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on agar plates.

-

Vernalization and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod.

-

Transfer to Treatment Plates: After 4-5 days, transfer seedlings with similar primary root lengths to new plates containing the growth medium supplemented with a range of concentrations of the synthetic auxin to be tested. Include a control plate with no added auxin.

-

Incubation: Place the plates vertically in the growth chamber to allow for gravitropic root growth.

-

Root Length Measurement: After a defined period (e.g., 3-5 days), measure the length of the primary root from the root-shoot junction to the root tip for each seedling.

-

Data Analysis: Calculate the average root length for each treatment and normalize it to the average root length of the control seedlings. Plot the percentage of root growth inhibition against the logarithm of the synthetic auxin concentration to generate a dose-response curve.

Auxin-Inducible Gene Expression Analysis using RT-qPCR

This protocol outlines the steps to quantify changes in the expression of auxin-responsive genes in response to synthetic auxin treatment.

Materials:

-

Plant material (e.g., seedlings, tissues)

-

Synthetic auxin solution

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green)

-

Primers for target and reference genes

Procedure:

-

Plant Treatment: Treat the plant material with the synthetic auxin at the desired concentration for a specific duration. Include a mock-treated control.

-

Sample Collection and RNA Extraction: Harvest the treated and control tissues, immediately freeze them in liquid nitrogen, and extract total RNA using a suitable kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, primers for the auxin-responsive target genes, and primers for one or more stably expressed reference genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in the expression of the target genes in the auxin-treated samples relative to the control samples, normalized to the expression of the reference genes.[7][15]

Transient Gene Expression in Plant Protoplasts

This protocol describes a method for transiently expressing genes in plant protoplasts to study auxin signaling pathways.[12][16]

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Enzyme solution (cellulase and macerozyme)

-

Protoplast isolation and washing solutions (e.g., W5 solution)

-

PEG-calcium transfection solution

-

Plasmid DNA (e.g., reporter construct with an auxin-responsive promoter driving a reporter gene like GFP or GUS, and effector constructs expressing signaling components)

-

Synthetic auxin solution

Procedure:

-

Protoplast Isolation: Digest the plant tissue with the enzyme solution to release protoplasts.

-

Protoplast Purification: Purify the protoplasts from cellular debris by filtration and centrifugation.

-

Transfection: Transfect the protoplasts with the plasmid DNA using the PEG-calcium method.

-

Incubation and Treatment: Incubate the transfected protoplasts to allow for gene expression. Treat the protoplasts with the synthetic auxin or a mock solution.

-

Analysis: Analyze the reporter gene expression using appropriate methods (e.g., fluorescence microscopy for GFP, histochemical staining or fluorometric assay for GUS).

-

Data Quantification: Quantify the reporter gene expression levels to assess the activity of the auxin signaling pathway in response to the synthetic auxin and the co-expressed signaling components.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in synthetic auxin research.

Canonical Auxin Signaling Pathway

Caption: Simplified diagram of the canonical auxin signaling pathway initiated by a synthetic auxin.

Experimental Workflow for Auxin-Inducible Gene Expression Analysis

Caption: Workflow for analyzing auxin-inducible gene expression using RT-qPCR.

Conclusion

Synthetic auxins remain indispensable tools in plant science research and agricultural innovation. Their continued study promises to unveil further intricacies of plant development and to provide novel solutions for enhancing crop productivity and resilience. The methodologies and quantitative data presented in this guide offer a robust framework for researchers and professionals to design and execute experiments aimed at harnessing the full potential of these remarkable molecules.

References

- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Auxin regulates functional gene groups in a fold-change-specific manner in Arabidopsis thaliana roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Making sure you're not a bot! [nanion.de]

- 11. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 12. researchgate.net [researchgate.net]

- 13. worthe-it.co.za [worthe-it.co.za]

- 14. A protocol for transient gene expression in Arabidopsis thaliana protoplasts isolated from cell suspension cultures | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

An In-depth Technical Guide to the Synthesis and Reactions of C12H16O3 Isomers: Asarones and Oudenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of prominent isomers of the molecular formula C12H16O3, with a primary focus on α-asarone and β-asarone, and a detailed examination of the biologically active fungal metabolite, oudenone. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of synthetic and biological pathways to support research and development in medicinal chemistry and drug discovery.

Featured Isomers of C12H16O3

The molecular formula C12H16O3 encompasses a variety of isomers with diverse chemical structures and biological activities. This guide will focus on the following key compounds:

-

α-Asarone (trans-2,4,5-trimethoxy-1-propenylbenzene): A phenylpropanoid found in certain plants, notably in the genus Acorus. It is recognized for its neuroprotective, antioxidant, and anticonvulsant properties.[1][2]

-

β-Asarone (cis-2,4,5-trimethoxy-1-propenylbenzene): The cis-isomer of asarone, also a constituent of Acorus calamus.[3][4] It exhibits a range of pharmacological effects but has also raised toxicological concerns, including potential carcinogenicity.[5][6]

-

Oudenone: A fungal metabolite known for its inhibitory activity against the enzyme tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway.[7][8] This makes it a molecule of interest for neurological and cardiovascular research.

Synthesis of C12H16O3 Isomers

This section details established synthetic routes for α-asarone and oudenone, providing step-by-step experimental protocols.

Synthesis of α-Asarone

A common and efficient method for the synthesis of α-asarone involves the dehydrogenation of 2,4,5-trimethoxyphenylpropane. The addition of silica gel has been shown to accelerate the reaction and improve the yield.[1] An alternative route involves the reduction of 1-(2,4,5-trimethoxy)phenyl-1-propanone followed by dehydration.[5][6]

Experimental Protocol: Dehydrogenation of 2,4,5-trimethoxyphenylpropane [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trimethoxyphenylpropane in a suitable dry organic solvent (e.g., benzene).

-

Addition of Reagents: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 to 3.0 molar equivalents) to the solution. To enhance the reaction rate, add a catalytic amount of silica gel (0.2-0.6 g).

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the silica gel and precipitated hydroquinone. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield α-asarone.

Quantitative Data for α-Asarone Synthesis

| Method | Starting Material | Key Reagents | Yield (%) | Reference |

| Dehydrogenation with DDQ/Silica Gel | 2,4,5-trimethoxyphenylpropane | DDQ, SiO2 | 72 | [1] |

| Reduction and Dehydration | 1-(2,4,5-trimethoxy)phenyl-1-propanone | NaBH4, p-TsOH | High | [5][6] |

Synthesis of Oudenone

The synthesis of oudenone can be achieved through the enzymatic cyclization of an open-chain α-diketone precursor. The precursor itself is synthesized in a multi-step process.

Experimental Protocol: Synthesis of Oudenone Precursor and Enzymatic Cyclization [9][10]

Part A: Synthesis of the Open-Chain Precursor

-

Lactol Formation: An anhydrous solution of 3-propyl-δ-valerolactone in THF is cooled to -70°C. A solution of DIBAL-H (2 equivalents) in anhydrous THF is added dropwise. The reaction is stirred at -70°C for 1 hour and then at -20°C for 5 hours to yield 3-propyl-δ-valerolactol.[9]

-

Dithiane Protection: The lactol is reacted with 1,3-propanedithiol in the presence of BF3-etherate in anhydrous CH2Cl2 for 24 hours at room temperature. The crude product is washed with water and aqueous KOH to yield the dithiane derivative.[9]

-

Silyl Ether Formation: The hydroxyl group of the dithiane is protected as a tert-butyldimethylsilyl (TBDMS) ether.

-

Chain Elongation: The protected dithiane is deprotonated with n-butyllithium at -78°C and then reacted with succinic anhydride to form the open-chain precursor.[9]

Part B: Enzymatic Cyclization

-

Thioester Derivative Formation: The open-chain precursor is converted to its N-acetylcysteamine (NAC) thioester derivative using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).[9]

-

Incubation: The deuterium-labeled NAC thioester derivative is incubated with growing cultures of Oudemansiella radicata.[9][10]

-

Extraction and Purification: The fungal culture is extracted with an organic solvent, and the crude extract is purified by chromatography to yield oudenone.

Synthesis Pathway of α-Asarone

References

- 1. guidechem.com [guidechem.com]

- 2. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-Asarone | C12H16O3 | CID 5281758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6590127B1 - Process for the preparation of pharmacologically active α-asarone from toxic β-asarone rich acorus calamus oil - Google Patents [patents.google.com]

- 6. WO2003082786A1 - A process for the preparation of pharmacologically active alpha-asarone from toxic beta-asarone rich acorus calamus oil - Google Patents [patents.google.com]

- 7. Oudenone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 10. Studies on the Biosynthesis of the Fungal Metabolite Oudenone. 2. Synthesis and Enzymatic Cyclization of an alpha-Diketone, Open-Chain Precursor into Oudenone in Cultures of Oudemansiella radicata - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Proteomic Analysis of (2-Tert-butylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific proteomics data or established protocols for the direct use of (2-Tert-butylphenoxy)acetic acid. Therefore, this document provides a generalized framework based on established methodologies for the proteomic analysis of small molecules. The experimental parameters provided are illustrative and should be optimized for specific experimental systems.

Introduction